1-(4-Nitrophenoxy)naphthalene
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Overview
Description
1-(4-Nitrophenoxy)naphthalene is an organic compound characterized by the presence of a naphthalene ring bonded to a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Nitrophenoxy)naphthalene can be synthesized through the nucleophilic aromatic substitution reaction. The process involves the reaction of 1-naphthol with 4-nitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenoxy)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or sulfuric acid under controlled conditions.
Major Products:
Reduction: 1-(4-Aminophenoxy)naphthalene.
Substitution: Depending on the electrophile, products like 1-(4-nitrophenoxy)-2-bromonaphthalene can be formed.
Scientific Research Applications
1-(4-Nitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific pathways influenced by nitroaromatic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenoxy)naphthalene involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to participate in electron transfer reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
1-Nitronaphthalene: Similar in structure but lacks the phenoxy group.
4-Nitrophenol: Contains a nitro group and a hydroxyl group but lacks the naphthalene ring.
Uniqueness: 1-(4-Nitrophenoxy)naphthalene is unique due to the combination of a naphthalene ring and a nitrophenoxy group, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(4-nitrophenoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-17(19)13-8-10-14(11-9-13)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGARSYGUBYPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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